molecular formula C7H7F2NO2S B13298005 3,5-Difluoro-N-methylbenzene-1-sulfonamide

3,5-Difluoro-N-methylbenzene-1-sulfonamide

Cat. No.: B13298005
M. Wt: 207.20 g/mol
InChI Key: YSGNFVHBXJNHHY-UHFFFAOYSA-N
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Description

3,5-Difluoro-N-methylbenzene-1-sulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by a sulfonamide group that is S-linked to a benzene ring. The presence of fluorine atoms at the 3 and 5 positions of the benzene ring and a methyl group attached to the nitrogen atom of the sulfonamide group makes this compound unique .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-N-methylbenzene-1-sulfonamide typically involves the reaction of 3,5-difluorobenzenesulfonyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted benzenesulfonamides depending on the nucleophile used.

    Oxidation: Sulfonic acids are the major products.

    Reduction: Sulfinamides are the primary products.

Scientific Research Applications

3,5-Difluoro-N-methylbenzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure and anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluorobenzenesulfonamide
  • 4-Methylbenzenesulfonamide
  • 3,5-Difluoro-4-methylbenzenesulfonamide

Uniqueness

3,5-Difluoro-N-methylbenzene-1-sulfonamide is unique due to the presence of both fluorine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency as an enzyme inhibitor and its stability under various conditions .

Properties

Molecular Formula

C7H7F2NO2S

Molecular Weight

207.20 g/mol

IUPAC Name

3,5-difluoro-N-methylbenzenesulfonamide

InChI

InChI=1S/C7H7F2NO2S/c1-10-13(11,12)7-3-5(8)2-6(9)4-7/h2-4,10H,1H3

InChI Key

YSGNFVHBXJNHHY-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC(=CC(=C1)F)F

Origin of Product

United States

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